![molecular formula C17H24O3 B1163885 1,4a-Dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid CAS No. 63976-69-2](/img/structure/B1163885.png)
1,4a-Dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
Overview
Description
This compound is related to the class of phenanthrene derivatives, a group of organic compounds that are structurally based on the phenanthrene skeleton. The specific compound , "1,4a-Dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid," is of interest due to its unique molecular structure and potential applications in various fields of chemistry and materials science.
Synthesis Analysis
The synthesis of similar compounds involves multi-step organic reactions that typically start from basic aromatic compounds or their derivatives. For example, the synthesis of related compounds has been achieved through routes involving controlled oxidation, cyclization, and functionalization reactions. The synthesis of phenanthrene derivatives often requires careful selection of reaction conditions to ensure the formation of the desired product with the correct stereochemistry (Banerjee et al., 1979).
Molecular Structure Analysis
The molecular structure of phenanthrene derivatives, including the core phenanthrene skeleton, exhibits planarity with characteristic dihedral angles influencing its physical and chemical properties. The presence of functional groups, such as carboxylic acid and methyl groups, further modifies the compound's reactivity and interactions. The crystalline structure of similar compounds has been analyzed, showing specific hydrogen bonding patterns and molecular conformations (Fitzgerald & Gerkin, 1998).
Scientific Research Applications
Synthetic Studies in Terpenoids
Research by Banerjee et al. (1979) explored a stereocontrolled synthetic route to a closely related compound, 1,2,3,4,4a,9,10,10a-octahydro-7-methoxy-1,4a-dimethyl-10-oxophenanthrene-1β-carboxylic acid. This study contributes to the understanding of synthetic pathways for diterpenoid synthesis, showcasing the potential of phenanthrene derivatives in organic chemistry and synthesis of complex molecules (Banerjee et al., 1979).
Crystal Structure Analysis
Fitzgerald and Gerkin (1998) conducted a study on Phenanthrene-4-carboxylic acid, examining its crystal structure. This research provides insights into the molecular geometry and hydrogen bonding patterns of phenanthrene derivatives, which are critical for understanding the chemical behavior and potential applications of such compounds (Fitzgerald & Gerkin, 1998).
Hydrogen-Bonding Patterns
Research on Dehydroabietic acid, a compound structurally similar to 1,4a-Dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid, by Rao et al. (2009) focused on its hydrogen-bonding patterns. This study is significant for understanding the molecular interactions and stability of such compounds, which is vital for their application in various fields including material science and drug design (Rao et al., 2009).
Photocarboxylation Studies
Nikolaitchik et al. (1996) investigated the reductive photocarboxylation of phenanthrene, producing various phenanthrene carboxylic acids. This research highlights the potential of photocarboxylation as a synthetic method for producing phenanthrene derivatives, opening avenues for their application in organic synthesis and material science (Nikolaitchik et al., 1996).
Mechanism of Action
Target of Action
The primary target of 1,4a-Dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid, also known as 7-Oxodehydroabietic acid, is the endocrine system of insects . This compound is a diterpene resin acid that is isolated from pine roots .
Mode of Action
7-Oxodehydroabietic acid operates by interfering with the endocrine activity of herbivorous insects
Biochemical Pathways
Given its interference with insect endocrine activity, it can be inferred that it likely impacts hormone-related pathways, disrupting normal growth and development processes in insects .
Pharmacokinetics
Its physical and chemical properties such as density (11±01 g/cm3), boiling point (4754±450 °C at 760 mmHg), and melting point (90-91 °C) can provide some insights into its potential behavior in biological systems .
Result of Action
The action of 7-Oxodehydroabietic acid results in significant effects on the growth of insects. For instance, it has been shown to have a significant impact on the growth of the Indian meal moth Plodia interpunctella .
properties
IUPAC Name |
1,4a-dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-4-11-10-12(18)5-6-13(11)16/h10,13-14H,3-9H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXGHDAWCPTRPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC3=CC(=O)CCC23)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 14705600 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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